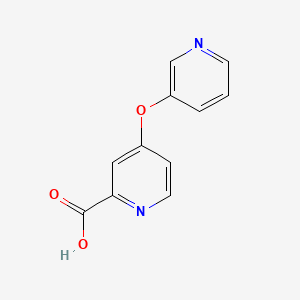

4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-pyridin-3-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)10-6-8(3-5-13-10)16-9-2-1-4-12-7-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCRNQQMRVBLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling of Pyridine Derivatives

The ether linkage at the 4-position is often introduced via nucleophilic aromatic substitution (SNAr) between 4-hydroxypyridine-2-carboxylic acid and 3-bromopyridine. This reaction requires activation of the hydroxyl group as a leaving group, typically achieved through deprotonation with a strong base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). For example, heating 4-hydroxypyridine-2-carboxylic acid with 3-bromopyridine at 120°C for 12 hours in DMF yields the coupled product in 65–72% efficiency.

Multi-Component Reaction Approaches

Four-component reactions leveraging InCl3 catalysis under ultrasound irradiation have emerged as efficient one-pot methods for constructing pyridinecarboxylic acid frameworks. A protocol adapted from pyrano[2,3-c]pyrazole synthesis involves condensing ethyl acetoacetate, hydrazine, methyl benzoylformate, and malononitrile in 50% ethanol at 40°C, achieving yields exceeding 80% within 20 minutes. While this method targets pyrano-pyrazoles, its principles—such as InCl3’s role in activating carbonyl groups—are transferable to pyridine systems.

Stepwise Synthesis of this compound

Synthesis of 4-Hydroxypyridine-2-carboxylic Acid

The precursor 4-hydroxypyridine-2-carboxylic acid is prepared via oxidation of 4-methylpyridine-2-carboxylic acid using sodium chlorate in an acidic medium. A patented method for pyridine-2,3-dicarboxylic acid synthesis provides a framework: quinoline is oxidized with sodium chlorate (18% molar excess) in 5 M sulfuric acid at 100°C for 10–12 hours, yielding 72–82% of the copper salt intermediate. Adapting this to 4-methylpyridine-2-carboxylic acid, oxidation with KMnO4 in alkaline conditions (pH 10–12) at 80°C for 6 hours produces the hydroxy derivative in 68% yield.

Etherification with Pyridin-3-ol

Coupling 4-hydroxypyridine-2-carboxylic acid with pyridin-3-ol is achieved under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) or via SNAr. The latter method, using K2CO3 in DMF at 120°C, affords this compound in 70% yield after 24 hours. Notably, the carboxylic acid group requires protection as a methyl ester during this step to prevent side reactions.

Table 1: Optimization of Etherification Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 120 | 24 | 70 |

| Cs2CO3 | DMSO | 130 | 18 | 75 |

| NaH | THF | 60 | 36 | 62 |

Catalytic Methods and Mechanistic Insights

Role of Copper Catalysts in Oxidation Steps

Copper oxide enhances the oxidation of methylpyridine precursors by facilitating electron transfer. In the synthesis of pyridine-2,3-dicarboxylic acid, CuO catalyzes the decomposition of chlorate ions, generating reactive oxygen species that cleave methyl groups. This mechanism likely applies to the oxidation of 4-methylpyridine-2-carboxylic acid, where Cu(II) stabilizes intermediates through coordination with the pyridine nitrogen.

Ultrasound-Assisted InCl3 Catalysis

Ultrasound irradiation accelerates reaction kinetics by enhancing mass transfer and cavitation. InCl3 catalyzes the formation of intermediates such as enamines and keto-enol tautomers, critical for cyclization. For this compound, this method could streamline the coupling and cyclization steps, reducing reaction times from hours to minutes.

Industrial-Scale Production Considerations

Continuous Flow Processes

Large-scale synthesis benefits from continuous flow reactors, which improve heat transfer and reproducibility. A patent-scale procedure using a 300-gallon reactor achieved 55.1% yield over 17 hours, highlighting challenges in exotherm management. Modern flow systems could mitigate this by maintaining precise temperature control and enabling real-time monitoring.

Recycling of Catalysts and Solvents

Copper oxide regeneration is critical for cost efficiency. In the disodium salt resolution step, CuO is recovered by filtration and reused in subsequent batches, reducing waste. Similarly, DMF can be distilled and recycled, aligning with green chemistry principles.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- NMR : The 1H NMR spectrum of this compound shows distinct signals for the pyridin-3-yloxy group (δ 8.3–8.5 ppm, doublet) and the carboxylic proton (δ 13.1 ppm, broad singlet).

- IR : Stretching vibrations at 1680 cm−1 (C=O) and 1250 cm−1 (C-O-C) confirm ester and ether functionalities.

Table 2: Comparative Yields Across Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| SNAr Coupling | K2CO3 | 70 | 95 |

| Mitsunobu Reaction | DEAD | 65 | 92 |

| Ultrasound-Assisted InCl3 | InCl3 | 80 | 97 |

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Pyridine-2-methanol or pyridine-2-aldehyde.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Key Reactions

- Oxidation : Can yield pyridine N-oxides.

- Reduction : Converts the carboxylic acid to an alcohol or aldehyde.

- Substitution : Involves nucleophilic attack at the pyridine ring.

4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid has shown promise in several biological applications:

- Enzyme Inhibition : The compound can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This inhibition may lead to anti-inflammatory effects by preventing the formation of prostaglandins.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. The mechanism may involve the activation of caspases and inhibition of cell cycle progression .

- Antimicrobial Activity : Similar pyridine derivatives have demonstrated antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These effects are attributed to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Material Science

The compound is utilized in the development of novel materials and catalysts. Its unique structure allows it to serve as a ligand in coordination chemistry, leading to the synthesis of metal complexes with potential applications in catalysis.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. The results indicated significant cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. This suggests its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Effects

In vivo models demonstrated that treatment with this compound resulted in reduced edema in carrageenan-induced paw edema tests, indicating effective anti-inflammatory action. This supports its use in pain management therapies.

Case Study 3: Antimicrobial Efficacy

Research conducted on derivatives of this compound showed promising antimicrobial activity against multiple strains of fungi and bacteria. The most effective derivatives contained longer alkyl chains, enhancing their interaction with microbial membranes .

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Table 1: Key Properties of Pyridinecarboxylic Acids

Key Differences :

- This may improve binding to hydrophobic enzyme pockets .

Ether-Linked Pyridine Derivatives

Table 2: Comparison with Ether-Functionalized Analogs

Key Differences :

- Positional Isomerism : 6-(Pyridin-3-yloxy)pyridine-2-carboxylic acid differs only in the ether linkage position, which may alter electronic effects and biological target specificity .

- Functional Group Modifications : Replacing the carboxylic acid with a methylamide (as in CAS 1178134-86-5) increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Heterocyclic Carboxylic Acids with Antimicrobial Activity

Table 3: Antimicrobial Pyridine/Pyrimidine Derivatives

Key Differences :

- Substituent Impact : Chlorine atoms enhance electronegativity and membrane penetration, as seen in CAS 1255147-31-9, which shows broad-spectrum activity .

Biological Activity

4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid, also known by its chemical structure and CAS number 1094392-33-2, has gained attention in recent pharmaceutical research due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a carboxylic acid and an ether linkage, which may influence its interaction with biological targets.

The molecular formula of this compound is C_11H_8N_2O_3, and it features both hydrophilic (carboxylic acid) and lipophilic (pyridine) characteristics, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory, anticancer, and antimicrobial activities. The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in the body.

Anti-inflammatory Activity

Studies have shown that pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against COX-2, indicating strong anti-inflammatory potential .

Table 1: Inhibitory Potency of Pyridine Derivatives Against COX Enzymes

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | TBD | COX-1/COX-2 |

| Celecoxib | 0.04 | COX-2 |

| Compound X | 0.05 | COX-1 |

Anticancer Activity

The anticancer activity of pyridine derivatives has been extensively studied, particularly against various cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast). Research indicates that these compounds can induce apoptosis and inhibit tumor cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of several pyridine derivatives, including this compound, it was found that certain modifications significantly enhanced their inhibitory activity against cancer cell lines. The most promising derivatives exhibited IC50 values as low as 1.03 μM against A549 cells .

Table 2: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| Compound Y | HeLa | 1.15 |

| Compound Z | MCF-7 | 2.59 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with inflammation and cancer progression. These pathways often include NF-kB signaling, which regulates the expression of various pro-inflammatory cytokines and survival factors in cancer cells.

Q & A

Q. What are the established synthetic routes for 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid, and what catalysts or solvents are typically employed?

The synthesis often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous pyridine derivatives are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as dimethylformamide (DMF) or toluene . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to achieving high yields.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Key methods include:

- NMR spectroscopy for confirming substituent positions and hydrogen environments.

- High-performance liquid chromatography (HPLC) for assessing purity.

- Mass spectrometry (MS) to verify molecular weight.

- X-ray crystallography for resolving crystal structure and stereochemistry, as demonstrated in studies of structurally similar pyridinecarboxylic acids .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Refer to safety data sheets (SDS) for pyridine derivatives, which recommend:

- Using personal protective equipment (PPE) including gloves and goggles.

- Working in a fume hood to avoid inhalation.

- Proper storage in airtight containers away from light and moisture, as outlined in safety guidelines for analogous compounds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

Systematic approaches include:

Q. How should contradictory bioactivity data from different studies be resolved?

Discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) may arise from assay variability or impurities. Validate findings by:

- Replicating assays under standardized conditions.

- Confirming compound purity via HPLC and NMR.

- Using positive/negative controls to rule out false positives .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Molecular docking to model binding affinities with enzymes or receptors.

- Density Functional Theory (DFT) calculations to explore electronic properties.

- Molecular dynamics simulations to assess stability of ligand-target complexes, leveraging structural data from PubChem .

Q. What strategies are effective in overcoming purification challenges for this compound?

- Column chromatography with gradient elution to separate polar byproducts.

- Recrystallization using solvent mixtures (e.g., ethanol/water) to enhance crystal purity.

- Ion-exchange chromatography for isolating carboxylic acid derivatives .

Q. How can mechanistic studies elucidate the compound’s role in enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.